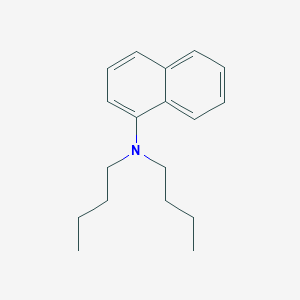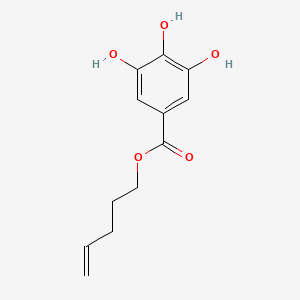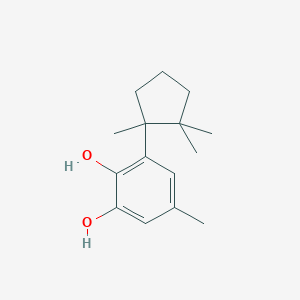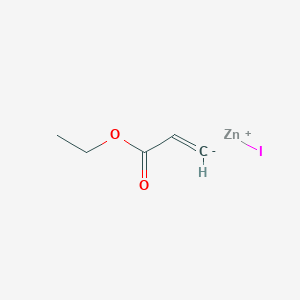![molecular formula C10H13NO4 B14253680 [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid CAS No. 394656-73-6](/img/structure/B14253680.png)
[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid: is an organic compound that features a pyrrole ring attached to a propyl chain, which is further connected to a propanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another approach includes the use of N-substituted pyrroles, which can be synthesized via the Paal-Knorr condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as minimizing waste and using environmentally friendly solvents, can be employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or propyl chain are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Pyrrolinones and other oxidized derivatives.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrroles and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various functionalized pyrroles and related compounds .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable for the synthesis of polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Pyrrolone Derivatives: These compounds share the pyrrole ring structure and exhibit similar reactivity and applications.
Pyrrolidinone Derivatives: These compounds are structurally related and have comparable biological activities.
Pyrazole Derivatives: These compounds also contain a nitrogen-containing heterocycle and are used in similar research and industrial applications.
Uniqueness: [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid is unique due to its specific combination of a pyrrole ring with a propyl chain and a propanedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
394656-73-6 |
|---|---|
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
2-(3-pyrrol-1-ylpropyl)propanedioic acid |
InChI |
InChI=1S/C10H13NO4/c12-9(13)8(10(14)15)4-3-7-11-5-1-2-6-11/h1-2,5-6,8H,3-4,7H2,(H,12,13)(H,14,15) |
Clave InChI |
VCQSFLUAINKBQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)CCCC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)


![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)


![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)





